2-(2,6-Dimethoxyphenoxy)quinolin-6-ol
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Overview
Description
2-(2,6-Dimethoxyphenoxy)quinolin-6-ol is a heterocyclic compound that features a quinoline core substituted with a 2,6-dimethoxyphenoxy group at the 2-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenoxy)quinolin-6-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the 2,6-Dimethoxyphenoxy Group: The 2,6-dimethoxyphenoxy group can be introduced via nucleophilic aromatic substitution reactions.
Hydroxylation at the 6-Position: The hydroxyl group at the 6-position can be introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxyphenoxy)quinolin-6-ol undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Potassium carbonate, sodium hydride, and various nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or aminated quinoline derivatives.
Scientific Research Applications
2-(2,6-Dimethoxyphenoxy)quinolin-6-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyphenoxy)quinolin-6-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type.
Pathway Involvement: It can affect various cellular pathways, including apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethoxyphenyl)quinolin-6-ol: Similar structure but lacks the phenoxy group.
2-(2,6-Dimethoxyphenoxy)quinoline: Similar structure but lacks the hydroxyl group at the 6-position.
Uniqueness
2-(2,6-Dimethoxyphenoxy)quinolin-6-ol is unique due to the presence of both the 2,6-dimethoxyphenoxy group and the hydroxyl group at the 6-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenoxy)quinolin-6-ol |
InChI |
InChI=1S/C17H15NO4/c1-20-14-4-3-5-15(21-2)17(14)22-16-9-6-11-10-12(19)7-8-13(11)18-16/h3-10,19H,1-2H3 |
InChI Key |
CVQMHEGDWVVJKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2=NC3=C(C=C2)C=C(C=C3)O |
Origin of Product |
United States |
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